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Compound of Interest

Compound Name: Resolvin D2 Methyl Ester

Cat. No.: B591289

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and biological actions of Aspirin-
Triggered Resolvin D2 (AT-RvD2), also known as 17R-RvD2, and its canonical counterpart,
Resolvin D2 (RvD2 or 17S-RvD2). Both are potent specialized pro-resolving mediators (SPMs)
derived from docosahexaenoic acid (DHA), playing crucial roles in the resolution of
inflammation. Understanding their distinct characteristics is vital for the development of novel
anti-inflammatory and pro-resolving therapeutics.

Biosynthesis: A Tale of Two Pathways

Canonical RvD2 is naturally synthesized via the sequential action of 15-lipoxygenase (15-LOX)
and 5-lipoxygenase (5-LOX) on DHA.[1] In contrast, the biosynthesis of AT-RvD2 is initiated by
the enzyme cyclooxygenase-2 (COX-2) after it has been acetylated by aspirin.[2] This altered
COX-2 activity converts DHA into a 17R-hydroperoxy intermediate, which is then further
processed by 5-LOX to yield the 17R-epimer of RvD2.[2][3] This structural difference,
specifically the stereochemistry at the 17th carbon position, is a key determinant of the
molecule's biological stability and activity. Aspirin-triggered SPMs are known to be more
resistant to rapid enzymatic inactivation in vivo.
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Caption: Biosynthetic pathways of canonical and aspirin-triggered RvD2.

Comparative Efficacy Data

Recent studies have enabled direct comparisons of the biological activities of AT-RvD2 and
canonical RvD2. The data indicates that both molecules exhibit potent pro-resolving actions,
often with comparable efficacy at their shared receptor.

Table 1: Receptor Activation and Downstream Signaling

Aspirin-Triggered
P 99 Canonical Resolvin

Parameter Resolvin D2 (17R- Reference
D2 (17S-RvD2)

RvD2)
Receptor GPR18/DRV2 GPR18/DRV2 [4][5]
o ] Equipotent to AT-
Receptor Activation Equipotent to RvD2 [4]
RvD2
CcAMP Production
~1.0x1071°M ~2.2x1071°M [4]

ECso
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Table 2: Cellular Pro-Resolving Functions

Aspirin-Triggered

. . .. . Canonical Resolvin
Biological Activity Resolvin D2 (17R- Reference
D2 (17S-RvD2)

RvD2)
Neutrophil Dose-dependently Dose-dependently
Phagocytosis of E. increased; equipotent increased; equipotent [4]
coli to RvD2 at 10 nM to AT-RvD2 at 10 nM
Intracellular ROS Dose-dependently Dose-dependently
Production in increased (0.1 to 10 increased (0.1 to 10 [4]
Neutrophils nM) nM)
Efferocytosis of i

Potently enhanced Not directly compared
Senescent RBCs by [4]

) (ECs0~ 2.6 X107 M) in the same study
M2-like Macrophages

Mechanism of Action: The GPR18 Signaling Axis

Both AT-RvD2 and canonical RvD2 exert their pro-resolving effects primarily through the G
protein-coupled receptor 18 (GPR18), also known as DRV2.[4][6] Activation of this receptor on
immune cells, particularly phagocytes like neutrophils and macrophages, initiates a cascade of
intracellular signaling events. This includes the production of the second messenger cyclic
adenosine 3',5-monophosphate (cCAMP) and the activation of protein kinase A (PKA) and the
transcription factor STAT3.[1] These pathways collectively enhance phagocytosis, bacterial
clearance, and the suppression of pro-inflammatory mediators.[1][4] The finding that both
epimers activate GPR18 with similar potencies underscores the conserved and critical nature
of this signaling axis for inflammation resolution.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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